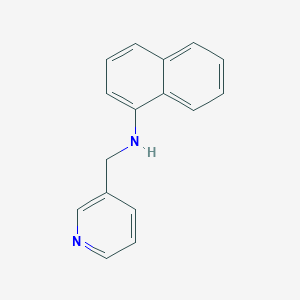

N-(pyridin-3-ylmethyl)naphthalen-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13/h1-11,18H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCJQTACVCVTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of N Pyridin 3 Ylmethyl Naphthalen 1 Amine Derivatives

Correlating Systematically Modified Structural Features with Observed Biological Activity Profiles

The biological activity of N-(pyridin-3-ylmethyl)naphthalen-1-amine derivatives is intrinsically linked to their structural arrangement. Systematic modifications of this scaffold have demonstrated that even subtle changes can lead to significant shifts in biological outcomes. A key example is seen in the evaluation of these compounds for antifungal properties, where the position of the nitrogen atom within the pyridine (B92270) ring is a critical determinant of activity. nih.gov

Studies comparing the three positional isomers of the pyridinylmethyl group attached to the naphthalen-1-amine core revealed a distinct activity profile. The derivative featuring the nitrogen at the 3-position of the pyridine ring (the β-position) exhibited moderate antifungal activity, particularly against dermatophytes like Trichophyton rubrum. In contrast, the isomers with the nitrogen at the 2-position (α) and 4-position (γ) were found to be inactive under the same conditions. nih.gov This highlights a stringent structural requirement for bioactivity, where the specific electronic and steric properties conferred by the pyridin-3-yl moiety are essential for effective interaction with the biological target.

Impact of Substitutions and Modifications on the Naphthalene (B1677914) Scaffold on Ligand-Receptor Interactions and Potency

The naphthalene ring serves as the foundational anchor of the molecule, and its substitution pattern is pivotal in modulating biological activity. ekb.eg The large, lipophilic surface of the naphthalene scaffold is crucial for establishing interactions within biological targets, likely through hydrophobic and π-stacking interactions. acs.orgtandfonline.com Modifying this core can significantly alter the compound's potency and binding affinity.

Research on related naphthalen-1-yl derivatives provides a framework for understanding potential SAR trends. For instance, in studies of substituted naphthalen-1-yl-acetic acid hydrazides, the introduction of ortho-bromo, methoxy, and hydroxy groups was found to enhance antimicrobial activity. nih.gov This suggests that both electron-withdrawing and electron-donating groups can positively influence potency, likely by altering the electronic distribution of the ring system and creating new points of interaction with a receptor.

Similarly, in a series of sulphonamide derivatives, the naphthalen-1-yl moiety itself was identified as the optimal substituent for potent anticancer activity against MCF-7 and A549 cell lines. tandfonline.com The enhanced activity conferred by the naphthalene ring in various scaffolds is often attributed to its ability to effectively pack within internal lipophilic pockets of target proteins. acs.org

Based on these principles, hypothetical modifications to the naphthalene scaffold of this compound can be proposed to enhance potency.

| Substituent Type | Position on Naphthalene Ring | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Small, Electron-Donating (e.g., -OH, -OCH₃) | Positions 2, 4, 5, or 7 | Potentially increases potency | May enhance hydrogen bonding capabilities or improve electronic complementarity with the receptor. nih.gov |

| Halogens (e.g., -Cl, -Br) | Various positions | Potentially increases potency | Can form halogen bonds and increase lipophilicity, improving membrane penetration and hydrophobic interactions. nih.gov |

| Bulky Lipophilic Groups (e.g., -CF₃) | Positions 4 or 5 | Potentially increases potency | Enhances hydrophobic interactions and packing within a binding pocket. acs.org |

| Polar Groups (e.g., -SO₃H) | Various positions | Likely decreases potency for targets requiring lipophilicity | Increases water solubility, which may be detrimental for crossing biological membranes to reach intracellular targets. researchgate.net |

Role of Pyridine Ring Modifications in Modulating Target Selectivity and Efficacy

The pyridine ring is not merely a structural component but an active participant in determining biological efficacy and selectivity. Its nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a receptor's active site. nih.gov The SAR of this compound derivatives demonstrates this unequivocally.

A comparative study of N-(pyridinylmethyl)naphthalen-1-amines revealed that only the pyridin-3-yl isomer possesses notable antifungal activity. nih.gov The isomers with pyridin-2-yl and pyridin-4-yl moieties were inactive, indicating that the placement of the nitrogen lone pair and the resulting dipole moment are crucial for productive binding to the fungal target. nih.gov

| Compound | Pyridine Isomer | Observed Antifungal Activity (MIC against T. rubrum) | Cytotoxicity (IC₅₀) |

|---|---|---|---|

| N-(pyridin-2-ylmethyl)naphthalen-1-amine | 2-pyridinyl (α) | Inactive | Not reported as cytotoxic |

| This compound | 3-pyridinyl (β) | 25–32 µg/mL | Not cytotoxic at active concentrations |

| N-(pyridin-4-ylmethyl)naphthalen-1-amine | 4-pyridinyl (γ) | Inactive | Not reported as cytotoxic |

Beyond the nitrogen's position, substitutions on the pyridine ring itself are a common strategy for fine-tuning activity. In other series of bioactive molecules, such as pyrazolo[1,5-a]pyrimidines, the addition of substituents to the pyridine ring modulated antimycobacterial potency. nih.gov For example, adding aliphatic amine substituents to the 6'-position of the pyridine ring led to active compounds, whereas electron-withdrawing groups were detrimental. nih.gov This suggests that for the this compound scaffold, adding small, electron-donating groups to the pyridine ring could further optimize interactions and enhance efficacy. The pyridine moiety is a versatile tool for improving potency, metabolic stability, and permeability. nih.gov

Contributions of the Methylene (B1212753) Linker Region to Optimal Ligand-Target Binding

While direct studies on linker modifications for this compound are not available in the cited literature, SAR principles from other classes of molecules highlight the linker's importance. For example, in the development of STAT3 inhibitors, replacing a sulfonamide linker with a methylene group was not tolerated, indicating that the specific nature and electronic properties of the linker are crucial for activity. nih.gov

Potential modifications to the methylene linker could include:

Homologation: Increasing the linker length to ethylene (B1197577) (-CH₂-CH₂-) or propylene (B89431) (-CH₂-CH₂-CH₂-) would increase the distance and flexibility between the aromatic moieties. This could either improve or disrupt binding, depending on the topology of the target site.

Rigidification: Incorporating the linker into a cyclic structure (e.g., cyclopropane) or replacing it with a more rigid unit (e.g., an alkene) would reduce the number of available conformations. This can be beneficial if it locks the molecule into its bioactive conformation, but detrimental otherwise. Recent studies have shown that rigid linkers can enhance the drug-like properties of certain molecules. acs.org

Heteroatom Introduction: Replacing the methylene group with an ether (-O-) or an amine (-NH-) would introduce hydrogen-bonding capabilities and alter the linker's angle and polarity, significantly impacting binding interactions.

These potential changes underscore that the seemingly simple methylene bridge is a key tuning element for optimizing ligand-target binding.

Comparative Structure-Activity Relationship Analysis with Known Bioactive Scaffolds

Comparing the this compound scaffold with other known bioactive molecules provides valuable context for its SAR.

In Vitro Biological Activity and Mechanistic Explorations of N Pyridin 3 Ylmethyl Naphthalen 1 Amine

Antiproliferative and Cytotoxic Activities in Controlled Cellular Models

Investigations into the anticancer potential of N-(pyridin-3-ylmethyl)naphthalen-1-amine have been conducted, primarily as a component of broader screenings of α-naphthylamine derivatives.

Inhibition of Cancer Cell Line Growth and Viability

Contrary to being a potent antiproliferative agent, in vitro studies have indicated that this compound is not significantly cytotoxic at concentrations where it demonstrates antifungal properties. A study assessing its effect on a panel of human cancer cell lines found it to be non-cytotoxic at the tested concentrations. researchgate.net This suggests a degree of selective toxicity towards fungal pathogens over mammalian cells under the experimental conditions used.

While the 3-pyridinylmethyl isomer (denoting this compound) was found to be non-cytotoxic, it is noteworthy that a different isomer, N-(pyridin-4-ylmethyl)naphthalen-1-amine, demonstrated cytotoxic activity against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) human cancer cell lines, with IC₅₀ values ranging from 3.3 to 4.6 μg/mL. researchgate.net

Table 1: Cytotoxicity of N-(pyridinylmethyl)naphthalen-1-amine Isomers

| Compound | Cancer Cell Line | IC₅₀ (μg/mL) |

|---|---|---|

| This compound | MCF-7, H-460, SF-268 | Not cytotoxic at antifungal concentrations |

Data sourced from a study on diverse α-naphthylamine derivatives. researchgate.net

Investigations into Apoptotic Pathways and Cell Cycle Modulation

Currently, there is no available scientific literature detailing the specific effects of this compound on apoptotic pathways or cell cycle modulation in cancer cells. Mechanistic studies to determine if this compound can induce programmed cell death or cause cell cycle arrest have not been reported.

Antimicrobial Efficacy Against Diverse Bacterial and Fungal Pathogens (in vitro)

The primary area of investigation for this compound has been its potential as an antifungal agent.

Assessment of Gram-Positive and Gram-Negative Bacterial Inhibition

There is currently no published research available that specifically assesses the in vitro activity of this compound against Gram-positive or Gram-negative bacteria. Therefore, its potential as an antibacterial agent remains undetermined.

Evaluation of Antifungal Activity

This compound has demonstrated moderate antifungal activity across a broad spectrum of human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes. researchgate.net The general class of N-(pyridinylmethyl)naphthalen-1-amines has shown activity with Minimum Inhibitory Concentrations (MICs) in the range of 25–32 μg/mL. researchgate.net

Notably, the compound shows pronounced activity against the dermatophyte Trichophyton rubrum, a common cause of skin and nail infections. researchgate.net The MIC for this compound against this specific pathogen was determined to be 6.25 μg/mL, highlighting it as the most susceptible species among those tested in the study. researchgate.net

Table 2: Antifungal Activity of this compound

| Fungal Group | Specific Pathogen | MIC (μg/mL) |

|---|---|---|

| Dermatophytes | Trichophyton rubrum | 6.25 |

Data from a study on the antifungal properties of α-naphthylamine derivatives. researchgate.net

Enzyme and Receptor Modulatory Activities

To date, there are no published studies that have investigated the modulatory activities of this compound on specific enzymes or cellular receptors. Its potential to act as an inhibitor or agonist/antagonist at biologically relevant targets has not been explored.

Inhibition or Activation of Specific Enzymes (e.g., Proteasome, Vanin-1)

There is no available scientific literature detailing the inhibitory or activatory effects of this compound on specific enzymes such as the proteasome or Vanin-1. Consequently, no data on its mechanism of action, potency (e.g., IC₅₀ or EC₅₀ values), or selectivity for these or other enzymes have been reported.

Modulation of Purinergic Receptors (e.g., P2X7)

The modulatory activity of this compound on purinergic receptors, including the P2X7 receptor, has not been documented in published research. Studies investigating its potential as an agonist, antagonist, or allosteric modulator for this class of receptors are currently absent from the scientific record.

Interaction with Equilibrative Nucleoside Transporters (ENTs)

There are no published studies that have investigated the interaction between this compound and equilibrative nucleoside transporters (ENTs). Therefore, its capacity to inhibit or otherwise modulate the function of transporters like ENT1 or ENT2 remains uncharacterized.

Agonism or Antagonism of Toll-like Receptors (TLRs)

Scientific investigation into the potential agonistic or antagonistic effects of this compound on Toll-like receptors (TLRs) has not been reported. Its role, if any, in the modulation of TLR-mediated signaling pathways is unknown.

Protein-Ligand Interaction Studies (Non-Computational Methodologies)

Binding Affinity Assessments with Isolated Target Proteins and Macromolecules

Consistent with the lack of data on its activity at specific targets, there are no reports of non-computational protein-ligand interaction studies for this compound. Experimental assessments of its binding affinity (e.g., Kd, Ki values) with any isolated target proteins or macromolecules have not been published.

Biochemical Pathway Analysis and Enzyme Kinetics

There is currently no available information in the public scientific literature detailing the specific biochemical pathways modulated by this compound. Consequently, data on its effects on cellular signaling cascades, metabolic pathways, or other biological processes are absent. Furthermore, enzyme kinetics studies, which would elucidate the compound's potential inhibitory or activating effects on specific enzymes, have not been reported.

Interaction with Nucleic Acid Structures (e.g., G-quadruplexes)

Similarly, there is a lack of specific data on the interaction between this compound and nucleic acid structures. G-quadruplexes, which are specialized four-stranded DNA structures, are a known target for some naphthalene-based compounds. However, binding affinities, stabilization effects, and the mode of interaction for this compound with these or other nucleic acid structures have not been documented in the available literature.

Further research is required to characterize the bioactivity of this compound and to understand its potential mechanisms of action at the molecular level.

Computational Chemistry and Molecular Modeling Studies for Rational Design of N Pyridin 3 Ylmethyl Naphthalen 1 Amine Analogues

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are employed to investigate the intrinsic properties of a molecule, offering a detailed picture of its geometry, reactivity, and electronic landscape. These studies are foundational for designing analogues with desired electronic and interactive features.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules and calculate their electronic properties. nih.gov By optimizing the molecular geometry, DFT calculations can determine the most stable conformation, providing key information on bond lengths, bond angles, and dihedral angles. For instance, in a study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a related naphthalene (B1677914) derivative, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to obtain the optimized geometry, which was then compared with experimental X-ray diffraction data. researchgate.net

This process is critical for understanding the spatial arrangement of the pyridine (B92270) and naphthalene rings in N-(pyridin-3-ylmethyl)naphthalen-1-amine, which influences its interaction with biological targets. From the optimized geometry, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity index (ω) can be calculated. These descriptors help in predicting the molecule's reactivity and stability. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for a Naphthalene-Pyridine Analogue Data based on a closely related structure, 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, as determined by X-ray diffraction, which DFT aims to replicate. nih.gov

| Parameter | Value |

| Naphthalene-Pyridine Dihedral Angle | 74.22 (6)° |

| C-N Bond Length (Naphthyl-Amine) | Varies |

| C-N Bond Length (Amine-Methylene) | Varies |

| C-C-N Bond Angle | Varies |

Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of naphthalene-based structures, the HOMO is often localized on the electron-rich naphthalene ring, while the LUMO distribution depends on the substituents. mdpi.comresearchgate.net This analysis is vital for predicting charge transfer interactions within the molecule, which can influence its biological activity and optical properties. researchgate.net

Table 2: Representative FMO Energy Values for Naphthalene-Pyridine Analogues Data compiled from computational studies on analogous structures. researchgate.netnih.gov

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide researchgate.net | -8.84 | -4.43 | 4.41 |

| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone nih.gov | -6.12 | -2.49 | 3.63 |

Note: These values are for related compounds and illustrate the typical range for such structures. The specific values for this compound would differ.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MEP map, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. Green areas represent neutral potential.

This analysis is crucial for understanding and predicting how a molecule will interact with its biological target through non-covalent interactions like hydrogen bonds and electrostatic contacts. For a molecule like this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential, making it a potential hydrogen bond acceptor. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and orbital interactions. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with electron density transfer from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs. nih.govresearchgate.net

Molecules with extensive π-conjugated systems and significant charge asymmetry, often found in donor-π-acceptor structures, can exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

The magnitude of the first hyperpolarizability (β) is a key measure of a molecule's second-order NLO activity. For compounds like this compound, the naphthalene moiety can act as a π-system, while the amine group and pyridine ring can function as donor and acceptor components, respectively. Theoretical calculations can guide the design of analogues with enhanced NLO responses by optimizing this donor-acceptor relationship. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is a cornerstone of rational drug design, helping to elucidate binding mechanisms and predict the binding affinity of potential drug candidates. researchgate.net

The process involves placing the ligand (e.g., an this compound analogue) into the active site of a target protein and calculating a docking score, which estimates the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction. researchgate.net

Docking studies can reveal crucial intermolecular interactions, such as:

Hydrogen bonds: Often involving the pyridine nitrogen or the amine hydrogen.

π-π stacking: Interactions between the aromatic naphthalene or pyridine rings and aromatic residues in the protein's active site (e.g., Tyrosine, Phenylalanine, Tryptophan).

Hydrophobic interactions: Involving the nonpolar regions of the molecule.

For example, in a study of 1-(pyridin-2-yl amino)methyl-napthalene-2-ol, molecular docking suggested efficient binding to its target through extensive hydrogen bonding interactions. researchgate.net By simulating how different analogues of this compound fit into a target's active site, researchers can rationally design modifications to improve binding affinity and selectivity, ultimately leading to more potent and effective therapeutic agents. core.ac.uk

Prediction of Binding Modes, Conformations, and Interaction Energies

The process involves preparing the 3D structures of the protein target and the ligand analogues. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket, evaluating the interaction energy for each pose. Van der Waals forces, electrostatic interactions, and hydrogen bonding are key components of this energy calculation.

For a series of hypothetical this compound analogues, a docking study against a relevant protein kinase, for example, might yield the following illustrative interaction energies:

| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Predicted Conformation |

| NP-001 | Parent Compound | -8.5 | Extended |

| NP-002 | 4-fluoro on Naphthalene | -8.9 | Extended |

| NP-003 | 2-methoxy on Pyridine | -8.2 | Slightly Twisted |

| NP-004 | N-methylation of amine | -7.5 | Bulky, less favorable |

These predicted energies and conformations provide a basis for prioritizing which analogues to synthesize and test experimentally. The extended conformation is often more stable for similar molecules, as it minimizes steric hindrance. mdpi.com

Identification of Critical Protein-Ligand Hydrogen Bonding and Hydrophobic Interactions

Beyond predicting binding energy, molecular docking and subsequent analysis of the docked poses are crucial for identifying the specific interactions that anchor the ligand in the active site. For this compound analogues, key interactions would likely involve:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. The amine linker can act as a hydrogen bond donor. These interactions with specific amino acid residues (e.g., serine, threonine, or backbone carbonyls) are often critical for high-affinity binding. ajchem-a.com

Hydrophobic Interactions: The naphthalene and pyridine rings are aromatic and can engage in hydrophobic interactions, such as π-π stacking or C-H...π interactions, with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. mdpi.com

A detailed analysis of the docked pose of an analogue might reveal the following key interactions:

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |

| Hydrogen Bond | Pyridine Nitrogen | SER-85 (Backbone NH) | 2.9 |

| Hydrogen Bond | Amine NH | GLU-81 (Side Chain C=O) | 3.1 |

| π-π Stacking | Naphthalene Ring | PHE-80 | 3.5 |

| Hydrophobic | Pyridine Ring | ILE-35, VAL-64 | < 4.0 |

Understanding these critical interactions allows medicinal chemists to design modifications that enhance binding by, for example, introducing a substituent that can form an additional hydrogen bond or improve hydrophobic contacts.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the conformational landscape of the ligand and protein. nih.gov

For promising this compound analogues identified through docking, MD simulations can:

Assess Binding Stability: By running simulations for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in its initial docked pose or if it shifts to other conformations. Root Mean Square Deviation (RMSD) of the ligand's atomic positions over time is a common metric to assess this stability.

Explore Conformational Flexibility: MD simulations reveal the flexibility of different parts of the ligand and the protein. This can highlight which regions of the molecule are conformationally constrained upon binding and which remain flexible. researchgate.net

Refine Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to provide more accurate estimations of binding free energy, which account for solvent effects and entropic contributions. rsc.org

In Silico Drug Design and Virtual Screening Methodologies for Lead Identification and Optimization

When a promising scaffold like this compound is identified, in silico methods can be used to explore a vast chemical space for new lead compounds and to optimize existing ones.

Virtual Screening: This involves docking large libraries of commercially available or synthetically accessible compounds against the target protein. This allows for the rapid identification of new molecules that are predicted to bind to the target and share key structural features with the initial hit. nih.gov This process helps to expand the chemical diversity of a hit series. nih.gov

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the active site and then computationally linking them together or growing them to create a more potent lead compound.

Lead Optimization: Once a lead compound is identified, computational methods can guide its optimization. This involves in silico evaluation of various chemical modifications to improve potency, selectivity, and pharmacokinetic properties. nih.gov For instance, different substituents can be added to the naphthalene or pyridine rings, and their predicted impact on binding affinity and other properties can be assessed before undertaking synthetic efforts.

Computational Prediction of Drug-Likeness and Physiochemical Properties for Lead Optimization

A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools are widely used to predict these properties early in the drug discovery process, helping to filter out compounds that are likely to fail later in development. mdpi.comresearchgate.net

For this compound analogues, various physicochemical and drug-likeness properties can be calculated:

| Property | Description | Favorable Range |

| Molecular Weight (MW) | Size of the molecule | < 500 Da |

| LogP | Lipophilicity | -0.4 to +5.6 |

| Hydrogen Bond Donors (HBD) | Number of N-H, O-H bonds | < 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N, O atoms | < 10 |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | < 140 Ų |

These parameters are often guided by rules such as Lipinski's Rule of Five, which helps in assessing the potential for oral bioavailability. irphouse.com Predictive models can also estimate properties like aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net

Future Perspectives and Emerging Research Avenues for N Pyridin 3 Ylmethyl Naphthalen 1 Amine

Development of Novel Therapeutic Agents Based on the N-(pyridin-3-ylmethyl)naphthalen-1-amine Scaffold

The unique structural combination of a naphthalene (B1677914) group and a pyridine (B92270) group within this compound suggests its potential as a versatile scaffold for designing new drugs. Both naphthalene and pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The amalgamation of these two pharmacophores in a single molecule could lead to compounds with enhanced or novel therapeutic effects.

Future research will likely focus on the synthesis and biological evaluation of a library of this compound analogues. By systematically modifying the core structure—for instance, by introducing various substituents on either the naphthalene or pyridine rings—researchers can explore the structure-activity relationships (SAR) to optimize therapeutic efficacy. The goal is to identify lead compounds with high potency and selectivity for specific biological targets.

Table 1: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Rationale |

| Oncology | Naphthalene and pyridine moieties are present in numerous anticancer agents. |

| Infectious Diseases | The scaffold may exhibit antibacterial, antifungal, or antiviral properties. |

| Inflammatory Disorders | Derivatives could be designed to modulate inflammatory pathways. |

Exploration of New Biological Targets and Disease Indications

A key area of future investigation will be the identification of the specific biological targets of this compound and its analogues. High-throughput screening and target-based assays will be instrumental in elucidating the mechanism of action of these compounds. The structural features of the scaffold suggest potential interactions with a variety of biomolecules, including enzymes, receptors, and nucleic acids.

The exploration of new biological targets could unveil novel therapeutic applications for diseases with unmet medical needs. For example, if derivatives are found to inhibit a specific kinase involved in a particular cancer pathway, they could be developed as targeted cancer therapies. Similarly, if they demonstrate activity against a novel bacterial enzyme, they could offer a new approach to combating antibiotic resistance. The versatility of the scaffold opens up possibilities for its application across a broad spectrum of diseases.

Advanced Synthetic Methodologies and Process Optimization for Scale-Up

For any promising therapeutic candidate to advance to clinical trials and eventual commercialization, the development of an efficient and scalable synthetic route is paramount. Current laboratory-scale syntheses of this compound and its derivatives may not be suitable for large-scale production. Therefore, a significant research effort will be directed towards developing advanced synthetic methodologies.

This includes the exploration of novel catalytic systems, flow chemistry techniques, and green chemistry principles to improve reaction yields, reduce the number of synthetic steps, and minimize waste. Process optimization will focus on identifying cost-effective starting materials and reagents, as well as ensuring the robustness and reproducibility of the synthesis on an industrial scale. A patent for the synthesis of a related compound, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, highlights some of the challenges in large-scale synthesis of similar structures, such as the need for high temperatures or expensive catalysts, which future research on this compound will aim to address.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of this compound analogues is no exception. These computational tools can significantly accelerate the identification and optimization of lead compounds.

AI and ML algorithms can be employed to:

Predict the biological activity of virtual libraries of this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

Develop quantitative structure-activity relationship (QSAR) models to understand the relationship between the chemical structure of the analogues and their therapeutic effects.

Optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) to improve the drug-like characteristics of the compounds.

Identify potential off-target effects to minimize side effects early in the development process.

By leveraging the power of AI and ML, researchers can navigate the vast chemical space of this compound analogues more efficiently, reducing the time and cost associated with traditional drug discovery methods.

Q & A

What are the established synthetic methodologies for N-(pyridin-3-ylmethyl)naphthalen-1-amine, and what reaction conditions are critical for reproducibility?

Answer:

The compound is typically synthesized via reductive amination , where naphthalen-1-amine reacts with pyridine-3-carbaldehyde in the presence of a catalyst. A proven protocol involves:

- Catalyst : 1.1 wt% Pd/NiO under hydrogen atmosphere (25°C, 10 hours) .

- Solvent : Methanol or ethanol, which stabilizes intermediates and enhances reaction rates.

- Purification : Post-reaction filtration and solvent evaporation yield the product with >80% efficiency.

Key variables include catalyst loading (≥1 wt% Pd), hydrogen pressure (1–2 atm), and stoichiometric ratios (amine:aldehyde = 1:1.1). Deviations in these parameters may lead to by-products like unreacted Schiff bases or over-reduced species .

Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Answer:

Primary techniques :

- ¹H/¹³C NMR : The pyridinylmethyl group shows distinct resonances:

- Pyridine protons: δ 8.5–9.0 ppm (aromatic H), δ 4.5–5.0 ppm (CH₂ bridge) .

- Naphthalene protons: δ 7.2–8.2 ppm (multiplet splitting due to aromatic ring anisotropy).

- Mass Spectrometry (MS) : Expected molecular ion peak at m/z 234 [M+H]⁺, with fragmentation patterns confirming the pyridine-naphthalene linkage .

Advanced validation : Single-crystal X-ray diffraction (e.g., SHELX programs ) resolves stereoelectronic ambiguities, such as confirming the trans configuration of the imine bond in related Schiff base analogs .

How can reaction yields be optimized for this compound, and what are common pitfalls?

Answer:

Optimization strategies :

- Catalyst screening : Pd/NiO outperforms homogeneous catalysts (e.g., Pd/C) due to enhanced recyclability and reduced leaching .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate imine formation but require strict anhydrous conditions to avoid hydrolysis .

- Temperature control : Reactions above 50°C risk decomposition, while sub-20°C conditions slow kinetics.

Common pitfalls : - Residual aldehyde in the product (detected via FT-IR at ~1700 cm⁻¹ for C=O stretch) indicates incomplete reduction.

- Competing side reactions (e.g., N-alkylation) can be suppressed by maintaining pH > 8 using NaHCO₃ .

How can structural discrepancies in this compound derivatives be resolved?

Answer:

Discrepancies often arise from:

- Tautomerism : The pyridine nitrogen may participate in resonance, altering electron density. Use DFT calculations (e.g., Gaussian) to model tautomeric equilibria and compare with experimental NMR shifts .

- Crystallographic ambiguities : For polymorphic forms, employ PXRD paired with SC-XRD (e.g., SHELXL ) to distinguish packing motifs. For example, related Schiff bases exhibit dihedral angles of 71.7° between aromatic planes, confirmed via SC-XRD .

- By-product identification : LC-MS/MS can detect trace impurities (e.g., oxidized naphthoquinone derivatives) at ppm levels .

What computational approaches are effective in predicting the reactivity and electronic properties of this compound?

Answer:

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine ring’s LUMO (-1.8 eV) suggests susceptibility to electrophilic substitution .

- Molecular docking : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina. The naphthalene moiety’s planar structure may facilitate π-π stacking with protein active sites .

- MD simulations : Assess solvation dynamics and conformational stability in aqueous/organic media (e.g., GROMACS). Simulations of related compounds show enhanced rigidity in DMSO due to hydrogen bonding with the amine .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Catalyst recovery : Pd/NiO’s heterogeneous nature allows reuse for ≥5 cycles, but activity drops by ~15% per cycle due to sintering .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using hexane/EtOAc) to improve throughput.

- Regulatory compliance : Ensure residual metal content <10 ppm (ICP-MS analysis) and validate stability under ICH guidelines (25°C/60% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.